(1R)-3,8-diazabicyclo[3.2.1]octan-2-one
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Overview
Description
(1R)-3,8-diazabicyclo[321]octan-2-one is a bicyclic compound that features a unique structure with two nitrogen atoms and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-3,8-diazabicyclo[3.2.1]octan-2-one can be achieved through several methods. One common approach involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the compound’s structure . This method often employs the use of acyclic starting materials that contain the necessary stereochemical information to form the bicyclic scaffold in a stereocontrolled manner .
Another method involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by regioselective cleavage of the resulting tricyclo[3.2.1.02.7]octan-3-one intermediate . This approach allows for the efficient preparation of enantiopure bicyclo[3.2.1]octane systems.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize automated systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1R)-3,8-diazabicyclo[3.2.1]octan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group into an alcohol or other reduced forms.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and reagents used. For example, oxidation reactions may yield carboxylic acids or aldehydes, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
(1R)-3,8-diazabicyclo[3.2.1]octan-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (1R)-3,8-diazabicyclo[3.2.1]octan-2-one involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can lead to the inhibition or activation of various biological processes, depending on the target and the nature of the compound’s substituents .
Comparison with Similar Compounds
Similar Compounds
(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-2-one: This compound shares a similar bicyclic structure but includes an oxygen atom in place of one of the nitrogen atoms.
(1S,5R)-8-azabicyclo[3.2.1]octan-3-one hydrochloride: This compound features a similar bicyclic framework with a different arrangement of functional groups.
Uniqueness
(1R)-3,8-diazabicyclo[3.2.1]octan-2-one is unique due to its specific arrangement of nitrogen atoms and the ketone group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(1R)-3,8-diazabicyclo[3.2.1]octan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c9-6-5-2-1-4(8-5)3-7-6/h4-5,8H,1-3H2,(H,7,9)/t4?,5-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTHHTBKYROANEX-BRJRFNKRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NCC1N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2CNC(=O)[C@@H]1N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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